molecular formula C14H20ClNO2 B1644221 (4-Ethoxyphenyl)(piperidin-4-yl)methanone hydrochloride CAS No. 1158249-49-0

(4-Ethoxyphenyl)(piperidin-4-yl)methanone hydrochloride

Cat. No.: B1644221
CAS No.: 1158249-49-0
M. Wt: 269.77 g/mol
InChI Key: QVHUEJBPMHFMRQ-UHFFFAOYSA-N
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Description

(4-Ethoxyphenyl)(piperidin-4-yl)methanone hydrochloride is a chemical compound with the molecular formula C14H20ClNO2. It is a white solid with a molecular weight of 269.77 g/mol . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxyphenyl)(piperidin-4-yl)methanone hydrochloride typically involves the reaction of 4-ethoxybenzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxyphenyl)(piperidin-4-yl)methanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Ethoxyphenyl)(piperidin-4-yl)methanone hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Ethoxyphenyl)(piperidin-4-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl)(piperidin-4-yl)methanone hydrochloride
  • (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride
  • (4-Fluorophenyl)(piperidin-4-yl)methanone hydrochloride

Uniqueness

(4-Ethoxyphenyl)(piperidin-4-yl)methanone hydrochloride is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that have different substituents on the phenyl ring .

Properties

IUPAC Name

(4-ethoxyphenyl)-piperidin-4-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c1-2-17-13-5-3-11(4-6-13)14(16)12-7-9-15-10-8-12;/h3-6,12,15H,2,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHUEJBPMHFMRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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